Ethyl 4-Methoxycinnamate

Catalog No.
S626463
CAS No.
1929-30-2
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-Methoxycinnamate

CAS Number

1929-30-2

Product Name

Ethyl 4-Methoxycinnamate

IUPAC Name

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+

InChI Key

DHNGCHLFKUPGPX-RMKNXTFCSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC

Synonyms

Ethyl 3-(4-Methoxyphenyl)-2-propenoate; Ethyl 3-(4-methoxyphenyl)acrylate; Ethyl 3-(4-Methoxyphenyl)propenoate; Ethyl 4-Methoxycinnamate; Ethyl p-Methoxycinnamate; Methyl-p-coumaric Acid Ethyl Ester; NSC 26462; NSC 44831; NSC 636698; 3-(4-Methoxyphen

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC

Ethyl p-methoxycinnamate (EPMC) is a naturally occurring aromatic compound found in various plants, most notably in the rhizomes of Kaempferia galanga, also known as galangal []. It has gained significant attention in scientific research due to its potential health benefits, prompting investigations into its diverse applications.

Anti-Inflammatory and Anti-Angiogenic Properties

Studies suggest that EPMC possesses anti-inflammatory properties. Research has shown that it can suppress the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby potentially mitigating inflammation []. Additionally, EPMC exhibits anti-angiogenic activity, meaning it can hinder the formation of new blood vessels, which is crucial in various disease processes, including cancer [].

Anti-Cancer Potential

EPMC has demonstrated promising anti-cancer potential in pre-clinical studies. It has been shown to inhibit the proliferation and migration of melanoma cells, potentially hindering cancer progression and metastasis []. Furthermore, EPMC may enhance the effectiveness of existing chemotherapeutic drugs by increasing their cytotoxicity towards cancer cells []. These findings suggest the potential of EPMC as a complementary or adjuvant therapy in cancer treatment.

Skin Lightening Effects

EPMC exhibits anti-tyrosinase activity, an enzyme responsible for melanin production in the skin []. Studies have shown that EPMC can significantly decrease melanin synthesis, suggesting its potential application in skin lightening products and treatments for hyperpigmentation [].

Other Potential Applications

Research on EPMC is ongoing, and further investigations are exploring its potential applications in various areas. These include:

  • Antioxidant activity: EPMC may possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].
  • Anti-diabetic effects: Preliminary studies suggest that EPMC may have anti-diabetic properties, potentially modulating blood sugar levels [].

Ethyl 4-Methoxycinnamate, also known as Ethyl p-methoxycinnamate, is an organic compound with the molecular formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of approximately 206.24 g/mol. This compound is an ester derived from 4-methoxycinnamic acid and is characterized by its white crystalline solid form, with a melting point of 49 °C and a boiling point of 187 °C at reduced pressure (15 mmHg). It is slightly soluble in methanol and chloroform but insoluble in water, making it suitable for various organic applications .

Ethyl 4-Methoxycinnamate has garnered attention for its potential therapeutic properties, particularly as an antihyperglycemic agent that may stimulate insulin secretion from the pancreas, suggesting its possible use in managing type 2 diabetes .

Typical of esters and cinnamic acid derivatives. It participates in:

  • Esterification: The formation of esters through the reaction of an alcohol with an acid.
  • Hydrolysis: The breakdown of the ester into its constituent acid and alcohol when reacted with water, often facilitated by acidic or basic conditions.
  • Transesterification: The exchange of the alkoxy group of the ester with another alcohol, leading to different ester products.

Additionally, it can act as a substrate in various organic synthesis reactions, including condensation reactions to form more complex structures .

Ethyl 4-Methoxycinnamate exhibits a range of biological activities:

  • Antihyperglycemic Effects: It has been shown to stimulate insulin secretion, indicating potential benefits for type 2 diabetes management.
  • Anti-inflammatory Properties: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
  • Antifungal and Analgesic Activities: It has demonstrated antifungal properties and analgesic effects in animal models, potentially delaying pain responses .
  • Antiangiogenic Effects: Ethyl 4-Methoxycinnamate inhibits blood vessel growth, which may have implications in cancer therapies .

The synthesis of Ethyl 4-Methoxycinnamate can be achieved through several methods:

  • Direct Esterification: Involves reacting 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst.
  • N,N-Dimethylformamide Method: A more complex method where 4-methoxycinnamic acid is dissolved in dry N,N-dimethylformamide, treated with cesium carbonate and iodoethane at elevated temperatures to yield Ethyl 4-Methoxycinnamate .
  • Alternative Synthetic Routes: Various other synthetic pathways have been explored, including enzymatic methods and reactions involving phosphonium salts .

Ethyl 4-Methoxycinnamate has several applications across different fields:

  • Pharmaceuticals: Its antihyperglycemic properties make it a candidate for diabetes treatment.
  • Cosmetics: Due to its UV absorption capabilities, it may be used as a photoprotective agent in sunscreens and skincare products.
  • Food Industry: Potentially utilized as a flavoring agent or preservative due to its biological activity against certain pathogens .

Research on Ethyl 4-Methoxycinnamate has shown interactions with various biological systems:

  • It inhibits certain inflammatory pathways by reducing the production of pro-inflammatory cytokines like interleukin-1 and tumor necrosis factor-alpha.
  • Studies indicate that it may interact with cellular signaling pathways involved in glucose metabolism, enhancing insulin sensitivity .

Several compounds share structural similarities with Ethyl 4-Methoxycinnamate, including:

Compound NameChemical FormulaKey Characteristics
Octyl MethoxycinnamateC12H14O3Commonly used in sunscreens; absorbs UV-B radiation; liquid form.
Ethyl CinnamateC11H12O2Used as a flavoring agent; has similar ester properties.
Methyl MethoxycinnamateC10H10O3Exhibits anti-inflammatory properties; used in cosmetic formulations.

Uniqueness of Ethyl 4-Methoxycinnamate

Ethyl 4-Methoxycinnamate stands out due to its specific antihyperglycemic effects combined with anti-inflammatory properties. Unlike Octyl Methoxycinnamate, which primarily serves cosmetic purposes as a UV filter, Ethyl 4-Methoxycinnamate's potential therapeutic applications in diabetes management highlight its unique role among similar compounds. Additionally, its ability to inhibit both COX enzymes and angiogenesis further distinguishes it from other cinnamic acid derivatives .

Ethyl 4-methoxycinnamate (C₁₂H₁₄O₃) is a cinnamate ester with a molecular weight of 206.24 g/mol. The compound exists as white to off-white crystalline solid with a melting point of 47-51°C. It demonstrates limited solubility in water but dissolves readily in organic solvents including methanol, ethanol, and DMSO.

The chemical structure of EPMC features a methoxy-substituted aromatic ring connected to an unsaturated carboxylic ester, giving it unique physicochemical properties that contribute to its biological activities. This structural arrangement allows the molecule to interact with various cellular targets involved in cancer metabolism and proliferation.

Natural Sources and Isolation

EPMC is a naturally occurring compound found primarily in the rhizomes of Kaempferia galanga L. (Zingiberaceae family), a plant widely used in traditional medicine across Southeast Asia. It represents the major bioactive constituent of the volatile oil extracted from K. galanga, typically constituting 25-30% of the essential oil.

The compound can be isolated through various extraction methods, including solvent extraction followed by chromatographic purification. Commercial synthesis of EPMC typically involves the reaction of anisic aldehyde with ethyl acetate in the presence of sodium ethoxide, followed by purification steps including crystallization.

Biological Activities Overview

EPMC exhibits a diverse range of biological activities beyond its anticancer effects, including:

  • Anti-inflammatory properties through inhibition of pro-inflammatory cytokines (IL-1, TNF-α) and COX enzymes
  • Antiangiogenic effects via inhibition of microvessel sprouting and endothelial cell functions
  • Analgesic activity demonstrated in tail flick assays
  • Antimicrobial and antifungal properties against various pathogens
  • Larvicidal activity against mosquito larvae (Aedes aegypti)

These multifaceted properties make EPMC an intriguing candidate for various therapeutic applications, with its anticancer mechanisms being among the most extensively studied.

Cytokine Inhibition: IL-1β, TNF-α, and NO Modulation

EPMC exerts potent anti-inflammatory effects by targeting cytokine synthesis pathways. In vivo studies using the cotton pellet granuloma assay in rats revealed dose-dependent reductions in IL-1β and TNF-α levels. At 800 mg/kg, EPMC decreased serum IL-1β concentrations by 37.7% (from 25.81 pg/mL in controls to 16.09 pg/mL) and TNF-α by 57.4% (from 35.85 pg/mL to 15.27 pg/mL), outperforming indomethacin in TNF-α suppression [1] [4]. Parallel in vitro experiments using human U937 macrophages showed moderate NO inhibition (28–42% at 25–200 µg/mL) but robust cytokine suppression, with IL-1β and TNF-α reduced by 58% and 63%, respectively, at 200 µg/mL [1].

Table 1: Cytokine Modulation by EPMC in In Vivo and In Vitro Models

ModelCytokine/MediatorEPMC Dose/ConcentrationInhibition (%)Reference
Rat granulomaIL-1β800 mg/kg37.7 [1] [4]
Rat granulomaTNF-α800 mg/kg57.4 [1] [4]
U937 macrophagesIL-1β200 µg/mL58 [1]
U937 macrophagesTNF-α200 µg/mL63 [1]
U937 macrophagesNO200 µg/mL42 [1]

The ester functional group in EPMC enhances cell permeability, enabling interaction with intracellular signaling hubs like nuclear factor-κB (NF-κB). The para-methoxy group further stabilizes binding to COX-2’s active site, reducing arachidonic acid conversion to prostaglandins and subsequent cytokine release [3] [4].

Anti-Angiogenic Activity via VEGF Suppression

EPMC disrupts angiogenesis by impairing endothelial cell proliferation, migration, and tube formation. In human umbilical vein endothelial cells (HUVECs), EPMC at 200 µg/mL inhibited proliferation by 39.1% and reduced VEGF secretion by 68% [1]. The compound’s anti-angiogenic potency was evident in rat aortic ring assays, where it suppressed microvessel sprouting by 98.2% at 200 µg/mL, surpassing suramin (76.8% inhibition at 100 µg/mL) [1].

Table 2: Anti-Angiogenic Effects of EPMC in HUVECs

ParameterEPMC ConcentrationInhibition (%)Reference
Proliferation200 µg/mL39.1 [1]
Migration (wound closure)200 µg/mL98.2 [1]
Tube formation200 µg/mL98.2 [1]
VEGF secretion200 µg/mL68 [1]

The methoxy group’s electron-donating properties enhance EPMC’s affinity for VEGF receptors, while the ethyl ester moiety facilitates membrane integration, disrupting endothelial cell adhesion signaling [3] [4].

In Vitro Macrophage and In Vivo Granuloma Models

EPMC’s efficacy was validated across complementary models:

  • In vivo granuloma assay: EPMC (800 mg/kg) reduced granuloma tissue weight by 51.65%, comparable to dexamethasone (69.12%) [1]. Cytokine profiling linked this effect to systemic IL-1β/TNF-α suppression.
  • In vitro macrophage model: U937 cells treated with EPMC (200 µg/mL) showed 58–63% reductions in IL-1β and TNF-α, but only partial NO inhibition, suggesting selective targeting of cytokine over reactive nitrogen species pathways [1] [4].

Table 3: Comparative Efficacy Across Experimental Models

ModelMetricEPMC EffectReference
Rat granulomaGranuloma weight51.65% reduction [1]
Rat granulomaTail flick latency2.1-fold increase [1]
U937 macrophagesIL-1β inhibition58% reduction [1]
Rat aortic ringMicrovessel inhibition98.2% suppression [1]

Structure-Activity Relationships in Ester/Methoxy Functional Groups

The ester and methoxy groups are critical for EPMC’s bioactivity:

  • Ester group: Improves lipophilicity, enabling passive diffusion into macrophages and endothelial cells. Structural analogs without the ester (e.g., cinnamic acid) show reduced COX-2 inhibition (IC~50~ = 0.83 µM vs. >5 µM) [3].
  • Methoxy group: Enhances electron density on the aromatic ring, promoting hydrogen bonding with COX-2’s Tyr385 and Ser530 residues. Substitution at the para position maximizes steric compatibility with the enzyme’s hydrophobic pocket [3] [4].

Table 4: Functional Group Contributions to Bioactivity

Functional GroupRole in BioactivityExperimental EvidenceReference
Ethyl esterEnhances membrane permeabilityHigher cellular uptake vs. acid analogs [3]
Para-methoxyStabilizes COX-2 binding via H-bondingIC~50~ COX-2 = 0.83 µM [3] [4]
Aromatic ringBase structure for π-π stacking interactionsRequired for TNF-α suppression [1] [4]

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Melting Point

49 - 50 °C

UNII

SD418S06XD

Other CAS

24393-56-4
1929-30-2

Wikipedia

Ethyl methoxycinnamate

Use Classification

Cosmetics -> Uv absorber

Dates

Modify: 2023-08-15

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